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Compound of Interest

Compound Name:
tert-Butyl 2-amino-4-(piperidin-1-

yl)benzoate

CAS No.: 2138093-67-9

Cat. No.: B1415897

Get Quote

The chemical designation "2-amino-4-piperidinyl benzoate ester" presents a critical

nomenclature ambiguity that must be resolved for accurate scientific discussion. This string can

be interpreted in two ways:

Literal Interpretation (Chemically Unstable): A benzoate ester attached to position 4 of a

piperidine ring, with an amino group at position 2 of the piperidine ring.

Analysis: An amino group at the C2 position of a saturated nitrogen heterocycle (alpha to

the nitrogen) forms a cyclic hemiaminal (or aminal). Without specific substitution or

protection, this structure is inherently unstable and prone to hydrolysis or ring-opening

tautomerization. It is rarely a stable isolable drug substance.

Pharmacological Interpretation (Chemically Stable): The ester formed between 4-

hydroxypiperidine and 2-aminobenzoic acid (Anthranilic acid).

Analysis: This structure, correctly identified as piperidin-4-yl 2-aminobenzoate (or 4-

piperidinyl anthranilate), is a stable, synthetically accessible pharmacophore. It shares
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significant structural homology with local anesthetics (e.g., Procaine, Benzocaine) and

antispasmodic agents.

This guide focuses on the stable, pharmacologically relevant entity: Piperidin-4-yl 2-

aminobenzoate. It serves as a versatile scaffold in medicinal chemistry, particularly in the

development of GPCR ligands and ion channel modulators.

Part 1: Chemical Identity & Properties
Nomenclature & Identification

Property Detail

IUPAC Name Piperidin-4-yl 2-aminobenzoate

Common Name 4-Piperidinyl anthranilate

Molecular Formula C₁₂H₁₆N₂O₂

Molecular Weight 220.27 g/mol

SMILES C1CNCCC1OC(=O)C2=CC=CC=C2N

LogP (Predicted)
~1.8 (Lipophilic, suitable for membrane

penetration)

pKa (Predicted) ~9.8 (Piperidine N), ~2.5 (Aniline N)

Structural Analysis
The molecule consists of a lipophilic anthranilate head group linked via an ester bond to a polar

piperidine tail.

Anthranilate Moiety: Provides aromatic stacking interactions and hydrogen bonding

capability (via the primary amine). It mimics the benzoate portion of cocaine or procaine.

Piperidine Ring: A secondary amine that is protonated at physiological pH, crucial for

interaction with anionic residues (e.g., Asp/Glu) in receptor binding pockets (GPCRs, Na+

channels).

Part 2: Synthesis & Reaction Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415897?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 4-piperidinyl 2-aminobenzoate requires a protection-deprotection strategy to

prevent self-polymerization of the piperidine nitrogen during the esterification step.

Synthetic Strategy (Retrosynthetic Analysis)
Target: Piperidin-4-yl 2-aminobenzoate.

Precursor: N-Protected 4-hydroxypiperidine (e.g., N-Boc-4-piperidinol).

Acylating Agent: Isatoic anhydride (preferred over anthranilic acid to avoid coupling reagents

and side reactions).

Pathway Visualization (DOT Diagram)
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Caption: Step-wise synthesis of Piperidin-4-yl 2-aminobenzoate via Isatoic Anhydride ring-

opening.

Part 3: Experimental Protocols
Protocol 3.1: Synthesis of N-Boc-4-Piperidinyl 2-
Aminobenzoate
Objective: To couple the anthranilate moiety to the protected piperidine scaffold.

Reagents:

N-Boc-4-hydroxypiperidine (1.0 eq)

Isatoic anhydride (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) or DMF (Solvent)

Procedure:

Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in dry DMF (20 mL) under an

inert atmosphere (N₂).

Catalyst Addition: Add DMAP (1 mmol) and TEA (12 mmol) to the solution. Stir for 10

minutes at room temperature.

Coupling: Slowly add Isatoic anhydride (11 mmol) portion-wise. The reaction will evolve CO₂

gas (bubbling).

Heating: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3)

until the starting alcohol is consumed.

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3x) and

brine (1x) to remove DMF and unreacted isatoic acid byproducts.

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc

in Hexanes) to yield the N-Boc protected ester.

Protocol 3.2: Deprotection to Piperidin-4-yl 2-
Aminobenzoate
Objective: Removal of the Boc group to yield the free secondary amine.

Reagents:

N-Boc-4-piperidinyl 2-aminobenzoate (from Step 3.1)
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Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Dichloromethane (DCM)

Procedure:

Dissolution: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL).

Acidolysis: Add TFA (5 mL) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-

MS for the disappearance of the Boc-protected mass.

Workup: Concentrate the reaction mixture in vacuo to remove excess TFA.

Neutralization (Critical): The residue is the TFA salt. To obtain the free base, dissolve in DCM

and wash with saturated NaHCO₃ solution.

Note: The ester bond is sensitive to strong base; use mild basic conditions and work

quickly.

Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the target compound as a

viscous oil or low-melting solid.

Part 4: Pharmacological Relevance & SAR
The 4-piperidinyl benzoate scaffold is a privileged structure in medicinal chemistry, often

serving as a bioisostere for tropane alkaloids or linear alkyl amines.

Structure-Activity Relationship (SAR)
Local Anesthetic Activity: Similar to Piperocaine (Metycaine), the 4-piperidinyl ester mimics

the lipophilic head/hydrophilic tail requirement for blocking voltage-gated sodium channels

(Nav). The anthranilate amino group (2-NH₂) adds electron density to the aromatic ring,

potentially modulating potency via pi-cation interactions in the channel pore.

GPCR Ligands: This scaffold appears in antagonists for Muscarinic receptors (M1/M3) and

modulators of Serotonin (5-HT) receptors. The secondary amine of the piperidine allows for
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further diversification (e.g., N-alkylation with benzyl groups) to target specific receptor

subtypes.

Comparative Analysis (DOT Diagram)
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Caption: Structural homology of 4-piperidinyl 2-aminobenzoate to known anesthetic and

antispasmodic pharmacophores.
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Context: Verification of chemical identity and SMILES d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Executive Summary: Structural Disambiguation &
Significance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1415897/docs#executive-summary-structural-
disambiguation-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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